molecular formula C9H8N2OS B1268512 3-Amino-1-benzothiophene-2-carboxamide CAS No. 37839-59-1

3-Amino-1-benzothiophene-2-carboxamide

Cat. No.: B1268512
CAS No.: 37839-59-1
M. Wt: 192.24 g/mol
InChI Key: LTNWICBPQWPXDK-UHFFFAOYSA-N
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Description

3-Amino-benzo[b]thiophene-2-carboxylic acid amide is a heterocyclic compound that features a thiophene ring fused with a benzene ring, an amino group at the 3-position, and a carboxylic acid amide group at the 2-position

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-benzo[b]thiophene-2-carboxylic acid amide can be achieved through various methods. One common approach involves the microwave-assisted synthesis of 2-halobenzonitriles with methyl thioglycolate in the presence of triethylamine in dimethyl sulfoxide at 130°C . This method provides rapid access to the desired compound with high yields.

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-benzo[b]thiophene-2-carboxylic acid amide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid amide group to an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Amino-benzo[b]thiophene-2-carboxylic acid amide has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • Ethyl 3-aminobenzo[b]thiophene-2-carboxylate
  • 3-Chlorobenzo[b]thiophene-2-carboxylic acid
  • Methyl 3-amino-5-(trifluoromethyl)benzo[b]thiophene-2-carboxylate

Comparison: 3-Amino-benzo[b]thiophene-2-carboxylic acid amide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable compound for diverse applications in research and industry .

Properties

IUPAC Name

3-amino-1-benzothiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2OS/c10-7-5-3-1-2-4-6(5)13-8(7)9(11)12/h1-4H,10H2,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTNWICBPQWPXDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80356350
Record name 3-amino-1-benzothiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80356350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37839-59-1
Record name 3-amino-1-benzothiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80356350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-amino-1-benzothiophene-2-carboxamide
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